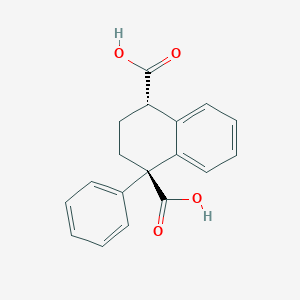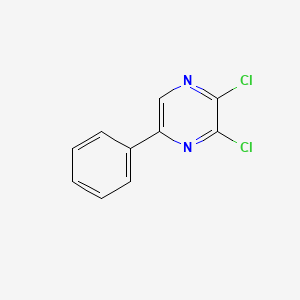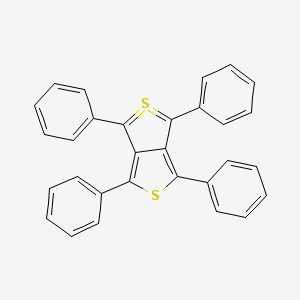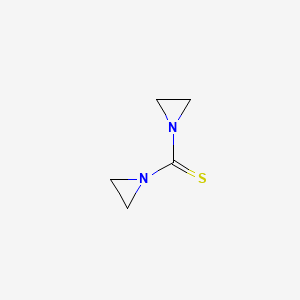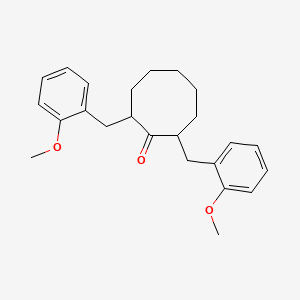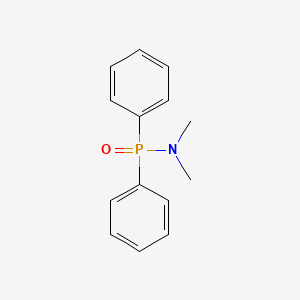
N,N-Dimethyl-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-P,P-diphenylphosphinic amide is an organophosphorus compound with the molecular formula C14H16NOP. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a phosphinic amide group, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(C6H5)2P(O)Cl+HN(CH3)2→(C6H5)2P(O)N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic amides.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-P,P-diphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and receptors. The phosphinic amide group can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is attributed to the electron-withdrawing nature of the phosphinic group, which enhances its ability to participate in nucleophilic and electrophilic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphinic amide: Lacks the N,N-dimethyl substitution.
N,N-Dimethylphosphinic amide: Contains a single phenyl group.
Phosphinic acid derivatives: Various substitutions on the phosphinic group.
Uniqueness
N,N-Dimethyl-P,P-diphenylphosphinic amide is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
3732-84-1 |
|---|---|
Fórmula molecular |
C14H16NOP |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NOP/c1-15(2)17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
KGHXVBWKESEXNO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


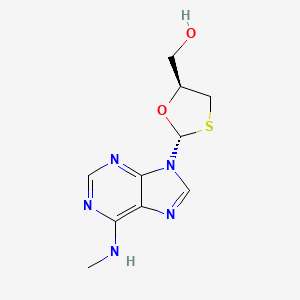
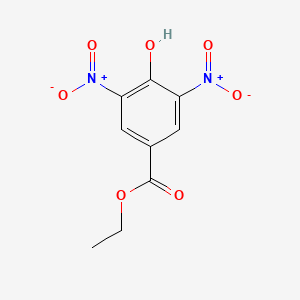
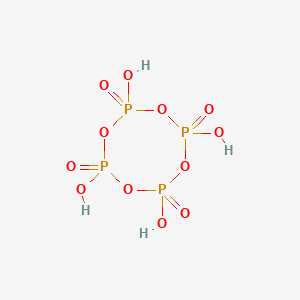
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
